2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring dual 4-methoxyphenyl substituents and an acetamide linker. Its structure combines a bicyclic thienopyrazole core with electron-donating methoxy groups, which are known to enhance solubility and modulate electronic properties in medicinal chemistry contexts .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-16-7-3-14(4-8-16)11-20(25)22-21-18-12-29(26)13-19(18)23-24(21)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYIISWALHSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic derivative with potential biological activities. This article explores its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,4-c]pyrazole core substituted with methoxyphenyl groups and an acetamide functional group. This unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, compounds with similar structural motifs have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
These results indicate that modifications in the molecular structure can enhance antibacterial efficacy, suggesting that the target compound may also possess similar properties.
Antifungal Activity
Compounds related to thieno[3,4-c]pyrazoles have been evaluated for antifungal activity. Notably, some derivatives showed low to moderate activity against fungi such as Candida albicans and Cryptococcus neoformans, with MIC values ranging from 62.5 to 250 µg/mL.
| Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Candida albicans | 125 µg/mL |
| Compound E | Cryptococcus neoformans | 62.5 µg/mL |
These findings suggest that the thieno[3,4-c]pyrazole scaffold may be a promising lead for developing new antifungal agents.
Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. For example, certain thiazole derivatives have shown significant cytotoxic effects against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound F | HCT-116 (Colon carcinoma) | 6.2 |
| Compound G | T47D (Breast cancer) | 27.3 |
These results indicate that structural modifications can lead to enhanced anticancer activity, which is promising for the development of new therapeutic agents based on the target compound.
Case Studies
- Antibacterial Evaluation : A study conducted on a series of thieno[3,4-c]pyrazole derivatives demonstrated that compounds with electron-withdrawing substituents exhibited higher antibacterial activity compared to those with electron-donating groups. This suggests that the electronic nature of substituents plays a crucial role in biological efficacy.
- Antifungal Screening : Another study highlighted the effectiveness of certain thieno derivatives against dermatophytes, showing that structural variations could lead to significant differences in antifungal potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis with analogs from the thienopyrazole and acetamide families highlights critical differences in substituents, physicochemical properties, and inferred bioactivity. Below is a detailed evaluation:
Structural and Functional Group Variations
Pharmacological Implications
- Methoxy vs. Chloro Substituents : The target compound’s 4-methoxyphenyl groups likely improve aqueous solubility compared to chloro-substituted analogs (e.g., 396723-70-9), which prioritize lipophilicity for membrane penetration .
- Oxido vs.
- Amide Linker Flexibility : The acetamide linker in the target compound offers conformational flexibility compared to rigid propanamide or glycinamide chains in analogs, possibly enabling broader target engagement .
Physicochemical Properties
- Solubility : Methoxy groups and the 5-oxido moiety likely increase solubility in polar solvents (e.g., DMSO or aqueous buffers) relative to methyl- or chloro-substituted derivatives.
- Stability : The absence of hydrolytically labile groups (e.g., esters) suggests superior stability under physiological conditions compared to compounds like 54939-26-3, which contains a diazenyl group .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using 4-methoxyphenyl derivatives and pyrazole precursors) to form intermediate nitrobenzene derivatives .
- Step 2 : Reduction of nitro groups using iron powder under acidic conditions to yield aniline intermediates .
- Step 3 : Condensation with acetamide derivatives using condensing agents (e.g., DMF with potassium carbonate) to form the final product .
Key optimizations : - Control pH during substitution to minimize side products.
- Monitor reaction progress with TLC (e.g., solvent system: ethyl acetate/hexane) .
Which spectroscopic techniques are most effective for characterizing structural integrity?
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the 6.9–7.5 ppm range) .
- Mass Spectrometry : Validate molecular weight (e.g., observed [M+1]⁺ peaks matching theoretical values) .
Resolution of spectral conflicts : - Cross-reference with computational predictions (e.g., DFT-optimized structures) .
- Repeat experiments under controlled humidity/temperature to stabilize reactive intermediates .
Advanced Research Questions
How can reaction yields be improved for large-scale synthesis while maintaining purity?
- Optimized stoichiometry : Use 1.5 equivalents of chloroacetylated intermediates to drive condensation reactions to completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Post-reduction purification : Employ column chromatography (silica gel, gradient elution) to isolate aniline intermediates before condensation .
What strategies address low regioselectivity during thieno-pyrazole ring formation?
- Temperature control : Maintain reactions at 0–5°C to favor kinetic over thermodynamic products .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Computational modeling : Predict regioselectivity via transition-state analysis using DFT (B3LYP/6-31G*) .
How can computational tools predict biological activity or reactivity of novel derivatives?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the methoxyphenyl ring) with activity .
- Docking simulations : Map interactions with target proteins (e.g., kinase binding pockets) using AutoDock Vina .
- Reaction path analysis : Identify feasible synthetic routes for derivatives using ICReDD’s quantum chemical workflows .
How should researchers resolve discrepancies between theoretical and experimental data (e.g., NMR shifts)?
- Validation protocols :
- Error analysis : Quantify instrument calibration drift or sample impurities via spike-in controls .
Data Contradiction and Experimental Design
What statistical methods are recommended for optimizing reaction conditions?
- Factorial design : Screen variables (temperature, solvent, catalyst) to identify critical factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. reaction time) .
- Taguchi arrays : Reduce experimental runs while maximizing data resolution for multi-step syntheses .
Safety and Handling
What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
